molecular formula C15H12N4OS2 B3202815 N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021218-80-3

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B3202815
CAS No.: 1021218-80-3
M. Wt: 328.4 g/mol
InChI Key: KUXIFJUOSRRLDM-UHFFFAOYSA-N
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Description

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazinyl core linked to a thiophene ring through a carboxamide bridge, with a pyridinylmethylthio substituent enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinyl core, followed by the introduction of the thiophene ring through a carboxamide linkage. The pyridinylmethylthio group is then attached via nucleophilic substitution reactions. Key reagents include pyridine derivatives, thiophene-2-carboxylic acid, and various coupling agents to facilitate amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain kinases or disrupt cellular signaling processes, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinyl and thiophene derivatives, such as:

Uniqueness

What sets N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide apart is its unique combination of a pyridazinyl core with a thiophene ring and a pyridinylmethylthio substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS2/c20-15(12-4-2-8-21-12)17-13-5-6-14(19-18-13)22-10-11-3-1-7-16-9-11/h1-9H,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXIFJUOSRRLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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